molecular formula C7H16O4S2 B1682520 Sulfonmethane CAS No. 115-24-2

Sulfonmethane

Cat. No. B1682520
CAS RN: 115-24-2
M. Wt: 228.3 g/mol
InChI Key: CESKLHVYGRFMFP-UHFFFAOYSA-N
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Description

Sulfonmethane, also known as sulfonomethane or sulfonal, is a chemical compound first synthesized by Eugen Baumann in 1888 . It was introduced as a hypnotic drug by Alfred Kast, but has now been superseded by newer and safer sedatives . The compound appears in either colorless crystalline or powdered form .


Synthesis Analysis

Sulfonmethane is prepared by condensing acetone with ethyl mercaptan in the presence of hydrochloric acid . The mercaptol formed is subsequently oxidized by potassium permanganate . It can also be formed by the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine .


Molecular Structure Analysis

The molecular formula of Sulfonmethane is C7H16O4S2 . It has an average mass of 228.329 Da and a monoisotopic mass of 228.048996 Da .


Chemical Reactions Analysis

Sulfonmethane is a product of the reaction between acetone and ethyl mercaptan in the presence of hydrochloric acid . The mercaptol formed in this reaction is then oxidized by potassium permanganate to produce Sulfonmethane .


Physical And Chemical Properties Analysis

Sulfonmethane is a colorless crystalline or powdered compound . It has a molecular formula of C7H16O4S2, an average mass of 228.329 Da, and a monoisotopic mass of 228.048996 Da .

Scientific Research Applications

1. Agricultural Applications

Ethylmethane sulfonate (EMS), a derivative of sulfonmethane, has been extensively used in agricultural research. For instance, it has been applied in mutagenesis to improve the growth, yield, and quality of Elephant Grass, demonstrating its potential in enhancing agricultural productivity (Munasik et al., 2012). Furthermore, EMS mutagenesis has been used in maize breeding in China, highlighting its role in creating and improving maize germplasm (Lin, 2012).

2. Health and Medical Research

Sulforaphane, a molecule structurally related to sulfonmethane, has shown significant health benefits. Its role in enhancing the therapeutic potential of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in prostate cancer, and its effects in apoptosis and angiogenesis, underline its importance in cancer research (Shankar et al., 2008). Sulforaphane's protective effect against lipopolysaccharide-induced acute lung injury in mice through the Nrf2/ARE pathway also indicates its potential in treating lung injury (Qi et al., 2016).

Safety And Hazards

Sulfonmethane can produce marked toxic effects if used continuously for more than a few days . These effects include disturbances of digestion, giddiness, a staggering gait, and even paralysis of the lower extremities . It can also cause skin eruptions, and the urine may become a dark red color (hematoporphinuria) . Many fatal cases of sulfonal poisoning are on record, both from chronic poisoning and from a single large dose .

properties

IUPAC Name

2,2-bis(ethylsulfonyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKLHVYGRFMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(C)(C)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048574
Record name Sulfonmethane
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Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Sulfonmethane

CAS RN

115-24-2
Record name 2,2-Bis(ethylsulfonyl)propane
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Record name Sulfonmethane [NF]
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Record name Sulfonmethane
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Record name Sulfonmethane
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Record name 2,2-bis(ethylsulphonyl)propane
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Record name SULFONMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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